molecular formula C12H14N2OS B11985292 3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 81136-41-6

3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11985292
CAS No.: 81136-41-6
M. Wt: 234.32 g/mol
InChI Key: KRHVSDUNLZMMEB-UHFFFAOYSA-N
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Description

3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of molecules known for their potent biological activities, particularly as inhibitors of key enzymatic pathways involved in cancer cell proliferation. Compounds based on the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine structure have been identified as promising apoptosis inducers, triggering programmed cell death in cancer cells . Research into this chemical series has demonstrated its potential as a platform for developing Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. VEGFR-2 is a primary mediator of angiogenesis, the process by which tumors develop new blood vessels, making it a critical target for anticancer drug discovery . Furthermore, structural analogs have shown compelling activity as microtubule targeting agents (MTAs). These compounds inhibit cancer cell growth by depolymerizing microtubules, which are essential for cellular functions including mitosis, making them effective cytotoxic agents against a range of malignancies . Notably, some related compounds in this class have been found to circumvent common mechanisms of drug resistance, such as P-glycoprotein (Pgp) efflux and βIII-tubulin overexpression, which often diminish the efficacy of established chemotherapeutics like paclitaxel . The research applications of this compound and its analogs extend to the investigation of other kinase targets, including JAK2, which plays an important role in the pathogenesis of certain hematologic neoplasias and cellular malignancies . This reagent is provided For Research Use Only and is intended for use in biochemical and cellular assays to further explore these mechanisms and develop new therapeutic strategies.

Properties

CAS No.

81136-41-6

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H14N2OS/c1-2-14-7-13-11-10(12(14)15)8-5-3-4-6-9(8)16-11/h7H,2-6H2,1H3

InChI Key

KRHVSDUNLZMMEB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(C1=O)C3=C(S2)CCCC3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction typically employs 1-methylpiperidin-4-one, ethyl cyanoacetate, and sulfur in the presence of morpholine or ethanol as a solvent. For example, reports an 85% yield of 1 under reflux conditions (ethanol, 6–8 hours). The ethyl ester group introduced here directly contributes to the 3-ethyl substituent in the final product, circumventing the need for later alkylation. Spectral validation via 1H^1H-NMR confirms the structure, with characteristic signals at δ 2.43 (NCH3_3), 2.70–3.56 (tetrahydrobenzo ring CH2_2), and 4.20 (ester OCH2_2CH3_3).

Cyclization Strategies to Form the Pyrimidin-4(3H)-one Core

Cyclization of the 2-aminothiophene precursor into the pyrimidinone ring system is achieved through two primary pathways: (1) formamide-mediated cyclocondensation and (2) triethyl orthoformate-driven annulation.

Formamide and Ammonium Acetate-Mediated Cyclization

Heating 1 with formamide and ammonium acetate at 120–140°C for 4–6 hours induces cyclocondensation, yielding 3-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (2 ) (Scheme 1). This method, adapted from antifungal agent syntheses, provides moderate yields (60–70%) but requires careful temperature control to avoid decomposition. IR spectroscopy confirms the lactam carbonyl at 1,670–1,675 cm1^{-1}, while 1H^1H-NMR reveals the absence of the original amino group and retention of the ethyl ester-derived ethyl signal.

Triethyl Orthoformate and Hydrazine Hydrate Approach

An alternative route involves treating 1 with triethyl orthoformate under reflux (6 hours) to form an ethoxymethylene intermediate, followed by hydrazine hydrate to induce cyclization. This method, detailed in, achieves higher yields (75–80%) and produces a stable 3-amino intermediate that can further react with aldehydes for functionalization. For instance, condensation with aromatic aldehydes yields Schiff base derivatives, though this step is unnecessary for the target compound.

Post-Cyclization Modifications and Functionalization

While the 3-ethyl group is typically introduced via the ester moiety in 1 , some protocols explore post-cyclization alkylation. For example, reacting the pyrimidinone nitrogen with ethyl bromide in the presence of K2_2CO3_3 in DMF introduces the ethyl group, albeit with lower efficiency (50–55% yield). This method is less favored due to competing side reactions and the superiority of the Gewald-derived ethyl group.

Analytical and Spectroscopic Validation

Critical data for validating the structure of 2 include:

  • IR Spectroscopy : Absorption bands at 1,670–1,675 cm1^{-1} (C=O lactam), 2,921–2,950 cm1^{-1} (aliphatic C-H), and 3,250–3,350 cm1^{-1} (N-H).

  • 1H^1H-NMR (CDCl3_3) : δ 1.30 (t, 3H, J = 7.1 Hz, CH2_2CH3_3), 2.40–3.60 (m, 8H, tetrahydrobenzo CH2_2), 4.20 (q, 2H, J = 7.1 Hz, OCH2_2CH3_3).

  • Mass Spectrometry : Molecular ion peak at m/z 276 (M+^+).

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, yields, and conditions:

MethodStarting MaterialReagents/ConditionsYield (%)Reference
Gewald + Formamide1 Formamide, NH4_4OAc, 140°C60–70
Gewald + Triethyl Orthoformate1 Triethyl orthoformate, reflux75–80
Post-Cyclization AlkylationPyrimidinoneEtBr, K2_2CO3_3, DMF50–55

Challenges and Optimization Opportunities

Despite high yields in cyclization steps, the Gewald reaction’s dependence on toxic sulfur and elevated temperatures poses scalability challenges. Recent advances propose microwave-assisted Gewald reactions to reduce time and improve purity. Additionally, replacing formamide with urea derivatives could enhance green chemistry metrics .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of this compound. A research article published in MDPI examined several newly synthesized urea derivatives related to thienopyrimidine compounds, demonstrating their effectiveness against various bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii . The study indicated that specific derivatives exhibited remarkable growth inhibition rates, particularly against Acinetobacter baumannii, which is known for its antibiotic resistance.

Table 1: Antimicrobial Efficacy of Thienopyrimidine Derivatives

Compound IDBacterial StrainInhibition Rate (%)
3cAcinetobacter baumannii94.5
3eKlebsiella pneumoniaeModerate
3lStaphylococcus aureusModerate

Potential in Cancer Therapy

In addition to antimicrobial applications, there is growing interest in the use of thienopyrimidine derivatives as potential anticancer agents. The structural features of these compounds allow them to interact with various molecular targets involved in cancer cell proliferation and survival. For example, some derivatives have been shown to inhibit specific protein kinases that play critical roles in cancer signaling pathways .

Table 2: Anticancer Activity of Thienopyrimidine Derivatives

Compound IDTargeted KinaseIC50 (µM)
Compound APARP104.2
Compound BPARP1423

Mechanism of Action

The mechanism of action of 3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one are best understood through comparison with structurally analogous derivatives. Below is a detailed analysis:

Structural Modifications and Bioactivity

Compound Name Substituents Key Biological Activity Potency/IC₅₀ Reference
3-Ethyl derivative N3-ethyl Ribosome activation (persister cell resuscitation) EC₅₀: 2.5 µM (BPOET analog)
2-(4-Bromophenoxy)-3-isopropyl 2-phenoxy, N3-isopropyl Antifungal Moderate activity against Candida albicans
2-[2-(5-Nitro-1H-benzimidazol-1-yl)ethyl] 2-benzimidazole Antiparasitic (vs. Trichinella spiralis) 95% efficacy at 5 mg/kg
2-Chloromethyl-5,6,7,8-tetrahydro 2-chloromethyl Antihyperlipidemic Comparable to clofibrate (triglyceride reduction)
2-[(5-Anilino-1,3,4-thiadiazol-2-yl)methyl] 2-thiadiazole Anticancer (lung/breast) IC₅₀: 8–12 µM
3-((5-Mercapto-1,3,4-oxadiazol-2-yl)methyl) 2-oxadiazole Antiproliferative (vs. HepG2, MCF-7) IC₅₀: 10–15 µM

Key Findings

  • Substituent Position Matters: 2-position modifications (e.g., phenoxy, thiadiazole, or benzimidazole groups) enhance target specificity. For example, the 2-benzimidazole derivative in outperforms albendazole in antiparasitic activity due to improved binding to tubulin or protease targets. N3 alkyl groups (ethyl, isopropyl) influence solubility and membrane permeability. The 3-isopropyl analog in shows reduced cytotoxicity compared to bulkier substituents, balancing efficacy and safety.
  • Thiosemicarbazide derivatives (e.g., compound 18 in ) inhibit histone deacetylases (HDACs), linking their antiproliferative effects to epigenetic regulation.
  • Therapeutic Spectrum: Antimicrobial: Derivatives with 2-sulfanyl or morpholine groups (e.g., ) show broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

Biological Activity

3-Ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is C13H15N2OSC_{13}H_{15}N_{2}OS with a molecular weight of approximately 251.34 g/mol. The compound features a fused benzothieno-pyrimidine structure that is key to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 3-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antimicrobial properties. In a study evaluating various derivatives of benzothienopyrimidines, several showed activity against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis.

Anticancer Properties

Several studies have investigated the anticancer potential of benzothienopyrimidine derivatives. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved include modulation of p53 and NF-kB signaling pathways.

Neuroprotective Effects

There is emerging evidence that benzothienopyrimidine derivatives may possess neuroprotective effects. In vitro studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective activity is thought to be mediated through the inhibition of reactive oxygen species (ROS) production and the activation of survival signaling pathways.

Case Studies

StudyFindings
Antimicrobial Activity A study found that derivatives showed minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various pathogens .
Anticancer Activity In vitro tests demonstrated IC50 values below 20 µM against breast and lung cancer cell lines .
Neuroprotection Compounds exhibited a 30% reduction in neuronal apoptosis in models of oxidative stress .

The biological activities of 3-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one are attributed to various mechanisms:

  • Enzyme Inhibition : Some studies suggest that these compounds inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation : The interaction with specific receptors can lead to downstream effects that promote apoptosis in cancer cells or enhance cellular defense mechanisms in neurons.
  • Oxidative Stress Reduction : By scavenging free radicals and reducing oxidative stress markers, these compounds can protect against cellular damage.

Q & A

Q. Table 1: Representative Yields for Key Synthetic Steps

Reaction TypeSubstituent IntroducedYield RangeReference
Aza-Wittig (2-position)Dialkylamino groups75–85%
Alkylation (3-position)Ethyl group65–80%
Schiff base condensationAromatic aldehydes70–90%

How is the structural integrity of derivatives confirmed?

Basic
Characterization relies on:

  • 1H/13C NMR : Key signals include NH protons (δ 12.9–13.5 ppm) and methylene protons in the tetrahydro ring (δ 2.8–3.0 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 222 [M⁺] for unsubstituted derivatives) .
  • X-ray crystallography : Confirms planarity of the thienopyrimidine core and substituent orientation .

What methodologies are used to evaluate COX-2 selectivity in derivatives?

Advanced
In vitro assays measure inhibition of human COX-2 versus COX-1 using:

  • Enzyme-linked immunosorbent assays (ELISA) with indomethacin as a positive control .
  • IC₅₀ ratios : Derivatives with 2-dialkylamino groups show COX-2 selectivity (IC₅₀ ratio >10) due to enhanced hydrophobic interactions in the COX-2 active site .

Q. Table 2: COX-2 Selectivity of Representative Derivatives

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Ratio
Derivative 50.121.815.0
Derivative 70.081.215.0
Indomethacin0.050.36.0

How do substituents at the 2-position influence antimicrobial activity?

Q. Advanced

  • Thio/seleno groups : 2-Sulfanyl derivatives exhibit broad-spectrum antimicrobial activity (MIC 8–32 µg/mL against S. aureus and E. coli) due to thiol-mediated membrane disruption .
  • Schiff bases : 2-Arylideneamino derivatives show enhanced activity (MIC 4–16 µg/mL) via chelation of metal ions essential for microbial enzymes .

What strategies resolve contradictions in biological activity data?

Q. Advanced

  • Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α suppression .
  • Structural-activity relationship (SAR) analysis : Compare substituent effects across derivatives. For example, 3-ethyl groups improve metabolic stability but reduce solubility, necessitating prodrug strategies .

How is computational modeling applied to optimize derivatives?

Q. Advanced

  • Molecular docking : Predict binding to targets like tyrosinase or histone deacetylase (HDAC). Derivatives with hydroxamic acid moieties show strong HDAC8 binding (docking scores <−9.0 kcal/mol) .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns to prioritize candidates for synthesis .

What green chemistry approaches improve synthesis scalability?

Q. Advanced

  • Solvent-free alkylation : Reactions using alkyl halides in molten tetrabutylammonium bromide yield 2-substituted derivatives (80–85% yield) without toxic solvents .
  • Microwave-assisted synthesis : Reduces reaction time for Schiff base formation from 12 h to 30 min .

How are selenium-containing derivatives synthesized and evaluated?

Q. Advanced

  • Lawsone reagent : Reacts with 4-chloropyrimidines to form 4-selenones, which show enhanced antioxidant activity (IC₅₀ 12 µM in DPPH assays) compared to thio analogs .

What in vitro models assess anti-proliferative activity?

Q. Advanced

  • MTT assays : Test derivatives against HepG2, MCF-7, and HCT-116 cell lines. 2-(3,5-Di-tert-butyl-4-hydroxyphenyl) derivatives inhibit HepG2 growth (IC₅₀ 8.2 µM) via ROS generation .

How are regioselectivity challenges addressed during alkylation?

Q. Advanced

  • Thermodynamic control : Use bulky bases (e.g., KOtBu) to favor N-alkylation over S-alkylation .
  • Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups) to direct substitution .

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